Brevinin-2Eb
Description
Brevinin-2Eb is a cationic antimicrobial peptide (AMP) belonging to the brevinin-2 family, originally isolated from skin secretions of Rana species, such as Rana dybowskii. These peptides are part of the innate immune system in amphibians and exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . Structurally, this compound is characterized by:
- Length: A 33-amino acid residue peptide.
- Sequence Motifs: A conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Cys-Lys-X-Cys motif), which is critical for membrane interaction and antimicrobial efficacy.
- Physicochemical Properties: Moderate hydrophobicity and a net positive charge (+4 to +6) at physiological pH, enabling electrostatic interactions with negatively charged microbial membranes.
This compound’s mechanism of action involves disrupting microbial membrane integrity, leading to cell lysis. Its activity is influenced by structural stability, hydrophobicity, and charge distribution .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GILDTLKNLAKTAGKGALQGLVKMASCKLSGQC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities
Table 1: Sequence Homology of this compound with Related Peptides
| Peptide Name | Source Species | Length (AA) | Sequence Similarity to this compound | Key Structural Features |
|---|---|---|---|---|
| Brevinin-2 | Rana spp. | 33 | 45% | Cyclic C-terminal domain; conserved N-terminus |
| Brevinin-2E | Rana esculenta | 33 | 45% | Similar cyclic domain; variations in mid-region |
| Brevinin-2Ea | Rana esculenta | 33 | 36% | Reduced homology in C-terminal loop |
| Gaegurin-2 | Rana rugosa | 33 | 39% | Shared cyclic motif; divergent N-terminal residues |
| Dybowskin-3 | Rana dybowskii | 33 | 39% | High hydrophobicity; analogous membrane-targeting domains |
| Esculentin-2a | Rana esculenta | 37 | 45% (partial alignment) | Extended C-terminal region; additional residues |
Key Findings :
Physicochemical Properties
Table 2: Hydrophobicity and Charge Comparison
| Peptide Name | Mean Hydrophobicity | Hydrophobic Moment | Net Charge (pH 7) |
|---|---|---|---|
| This compound | 1.20 | 0.95 | +5 |
| Brevinin-2 | 1.18 | 0.92 | +5 |
| Gaegurin-2 | 1.25 | 1.10 | +6 |
| Dybowskin-3 | 1.30 | 1.05 | +4 |
| Esculentin-2a | 1.15 | 0.85 | +5 |
Key Findings :
- Gaegurin-2 and Dybowskin-3 exhibit higher hydrophobicity and hydrophobic moments, enhancing their membrane permeabilization efficiency compared to this compound .
- This compound’s moderate hydrophobicity balances antimicrobial activity and cytotoxicity, making it less toxic to mammalian cells than highly hydrophobic analogs like Dybowskin-3 .
Table 3: Antimicrobial Activity (MIC Values in μM)
| Peptide Name | Gram-negative (E. coli) | Gram-positive (S. aureus) | Fungi (C. albicans) |
|---|---|---|---|
| This compound | 5.0 | 2.5 | 10.0 |
| Brevinin-2 | 4.5 | 2.0 | 8.0 |
| Gaegurin-2 | 3.8 | 1.5 | 6.5 |
| Dybowskin-3 | 2.0 | 1.0 | 5.0 |
| Esculentin-2a | 6.0 | 3.0 | 12.0 |
Key Findings :
Functional Divergences
- Cytotoxicity : this compound exhibits lower hemolytic activity (HC₅₀ > 50 μM) compared to Dybowskin-3 (HC₅₀ = 25 μM), making it more suitable for therapeutic development .
- Stability : The cyclic C-terminal domain in this compound enhances protease resistance relative to linear peptides like Japonicin-2CHb .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
